3-Methylsulfonylpyridazine
Overview
Description
3-Methylsulfonylpyridazine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atomsPyridazine derivatives have been extensively studied for their diverse pharmacological activities and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylsulfonylpyridazine typically involves the sulfonation of pyridazine derivatives. One common method includes the reaction of pyridazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methylsulfonylpyridazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridazine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include sulfone derivatives, substituted pyridazines, and various functionalized compounds that exhibit enhanced biological and chemical properties .
Scientific Research Applications
3-Methylsulfonylpyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Pyridazine derivatives, including this compound, are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents
Mechanism of Action
The mechanism of action of 3-Methylsulfonylpyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites, leading to inhibition or activation of biological pathways. These interactions can modulate cellular processes, making the compound valuable in therapeutic applications .
Comparison with Similar Compounds
Pyridazine: The parent compound without the methylsulfonyl group.
Pyridazinone: A derivative with a keto functionality at the 3-position.
Sulfonylpyridazine: Compounds with different sulfonyl substituents.
Uniqueness: 3-Methylsulfonylpyridazine stands out due to its specific sulfonyl group, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other pyridazine derivatives .
Properties
IUPAC Name |
3-methylsulfonylpyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-10(8,9)5-3-2-4-6-7-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGIHZFTFKBBDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303421 | |
Record name | 3-methylsulfonylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17075-16-0 | |
Record name | 3-(Methylsulfonyl)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17075-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 158298 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017075160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC158298 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methylsulfonylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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